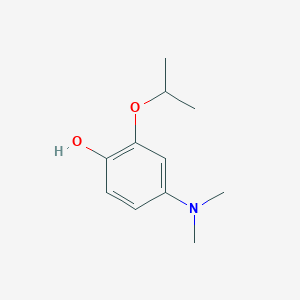
4-(Dimethylamino)-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL is an organic compound that features a dimethylamino group and an isopropoxy group attached to a phenol ring
Preparation Methods
The synthesis of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of 4-nitrophenol with dimethylamine and isopropyl alcohol under specific conditions. The nitro group is first reduced to an amino group, which then reacts with dimethylamine to form the dimethylamino group. The isopropoxy group is introduced through an etherification reaction with isopropyl alcohol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL can be compared with similar compounds such as:
4-(DIMETHYLAMINO)PHENOL: Lacks the isopropoxy group, which may affect its reactivity and applications.
2-(PROPAN-2-YLOXY)PHENOL: Lacks the dimethylamino group, which may influence its biological activity and chemical properties.
4-(DIMETHYLAMINO)-2-METHOXYPHENOL: Contains a methoxy group instead of an isopropoxy group, which may alter its chemical behavior and applications.
The uniqueness of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL lies in the combination of the dimethylamino and isopropoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(dimethylamino)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-7-9(12(3)4)5-6-10(11)13/h5-8,13H,1-4H3 |
InChI Key |
NCELDVBDFIUNES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















